

stability and storage conditions for 6-hydroxynicotinonitrile

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Compound of Interest

Compound Name: **6-Hydroxynicotinonitrile**

Cat. No.: **B3416829**

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An In-depth Technical Guide to the Stability and Storage of **6-Hydroxynicotinonitrile**

Introduction

6-Hydroxynicotinonitrile (CAS: 95891-30-8), a bifunctional heterocyclic compound, serves as a critical intermediate in the synthesis of novel active pharmaceutical ingredients (APIs) and functional materials.^[1] Its structure, featuring a pyridine ring substituted with both a hydroxyl and a nitrile group, provides significant synthetic versatility.^[1] The hydroxyl group can act as a nucleophile or undergo etherification, while the nitrile moiety can be hydrolyzed to a carboxylic acid or reduced to an amine.^[1] However, this same reactivity profile presents inherent stability challenges. A comprehensive understanding of the molecule's stability and the establishment of precise storage conditions are paramount for ensuring its purity, potency, and reliability in research and drug development workflows. This guide provides a detailed examination of the factors influencing the stability of **6-hydroxynicotinonitrile** and outlines field-proven protocols for its storage, handling, and stability assessment.

Core Physicochemical Properties and Structural Considerations

A foundational understanding of **6-hydroxynicotinonitrile**'s physicochemical properties is essential to predict its behavior.

Property	Value / Description	Source(s)
CAS Number	95891-30-8 (Note: 94805-52-4 is also cited)	[2] [3] [4] [5]
Molecular Formula	C ₆ H ₄ N ₂ O	[1] [5] [6]
Molecular Weight	120.11 g/mol	[1] [3] [6]
Appearance	White to yellow solid powder	[3] [7]
Purity (Typical)	≥ 97%	[1] [7]
Melting Point	223-225 °C	[7]
Synonyms	6-hydroxy-3-pyridinecarbonitrile, 6-oxo-1,6-dihydropyridine-3-carbonitrile	[3] [7]

Keto-Enol Tautomerism: A Critical Insight

The nomenclature itself—**6-hydroxynicotinonitrile** versus its synonym 6-oxo-1,6-dihydropyridine-3-carbonitrile—highlights a crucial aspect of its chemistry: tautomerism. Like other 2- and 4-hydroxypyridines, this compound predominantly exists in the pyridone (keto) form rather than the enol form.[\[8\]](#)[\[9\]](#)[\[10\]](#) This equilibrium is significant because the pyridone tautomer, while still aromatic, has different electronic properties and reactivity compared to the hydroxy form, influencing its susceptibility to degradation. The stability of the pyridone form is enhanced by intermolecular hydrogen bonding in the solid state.[\[8\]](#)[\[9\]](#)

Potential Degradation Pathways

The stability of **6-hydroxynicotinonitrile** is primarily threatened by three key degradation mechanisms: hydrolysis, oxidation, and photolysis. These pathways are dictated by the compound's functional groups and aromatic system.

Hydrolytic Degradation

The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, typically proceeding through an amide intermediate to the corresponding carboxylic acid.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

In this case, **6-hydroxynicotinonitrile** would degrade to 6-hydroxynicotinamide and subsequently to 6-hydroxynicotinic acid.[15]

- Causality: The presence of moisture is the primary driver. The reaction rate is significantly accelerated by acidic or basic catalysts.[14] Therefore, exposure to humid air or formulation in unbuffered aqueous solutions can lead to a quantifiable loss of the parent compound and the emergence of related impurities. Pyridine-containing compounds are often hygroscopic, compounding this risk.[16]

Oxidative Degradation

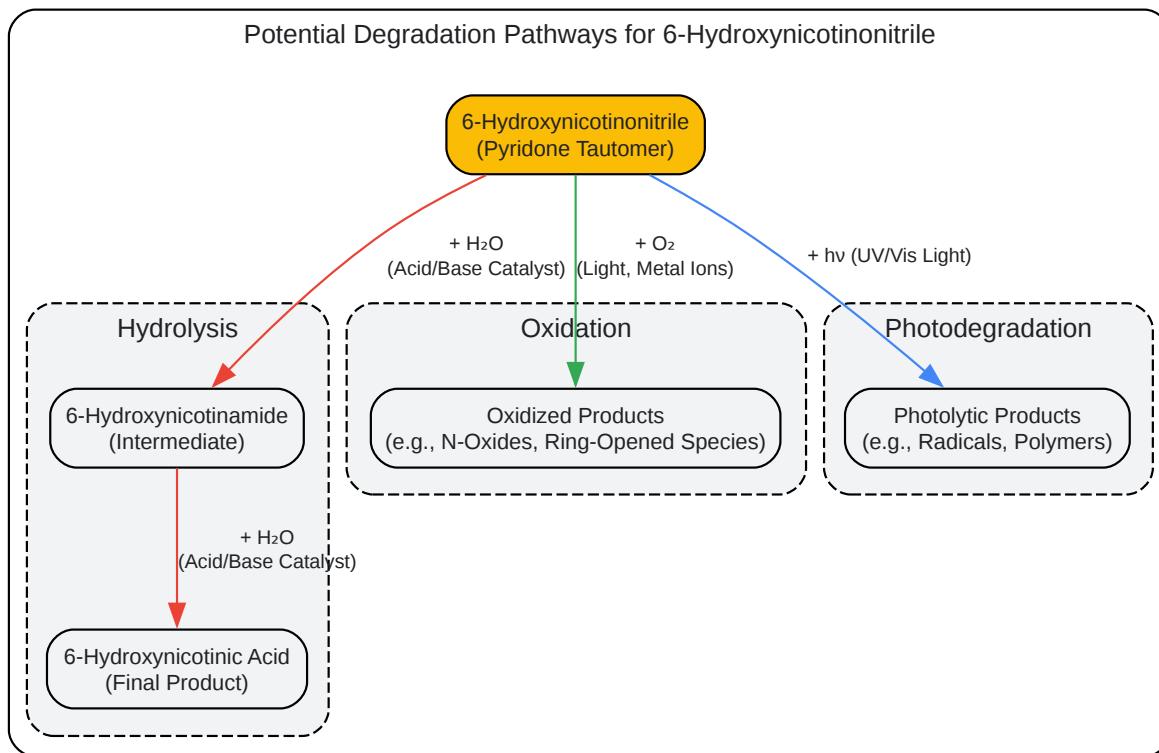
The electron-rich pyridine ring, activated by the hydroxyl (or oxo) group, is vulnerable to oxidation. While microbial degradation pathways often involve enzymatic hydroxylation to form dihydroxypyridine intermediates[17][18][19][20], chemical oxidation via atmospheric oxygen (autoxidation) can also occur, particularly if catalyzed by trace metal ions or light.[17][21]

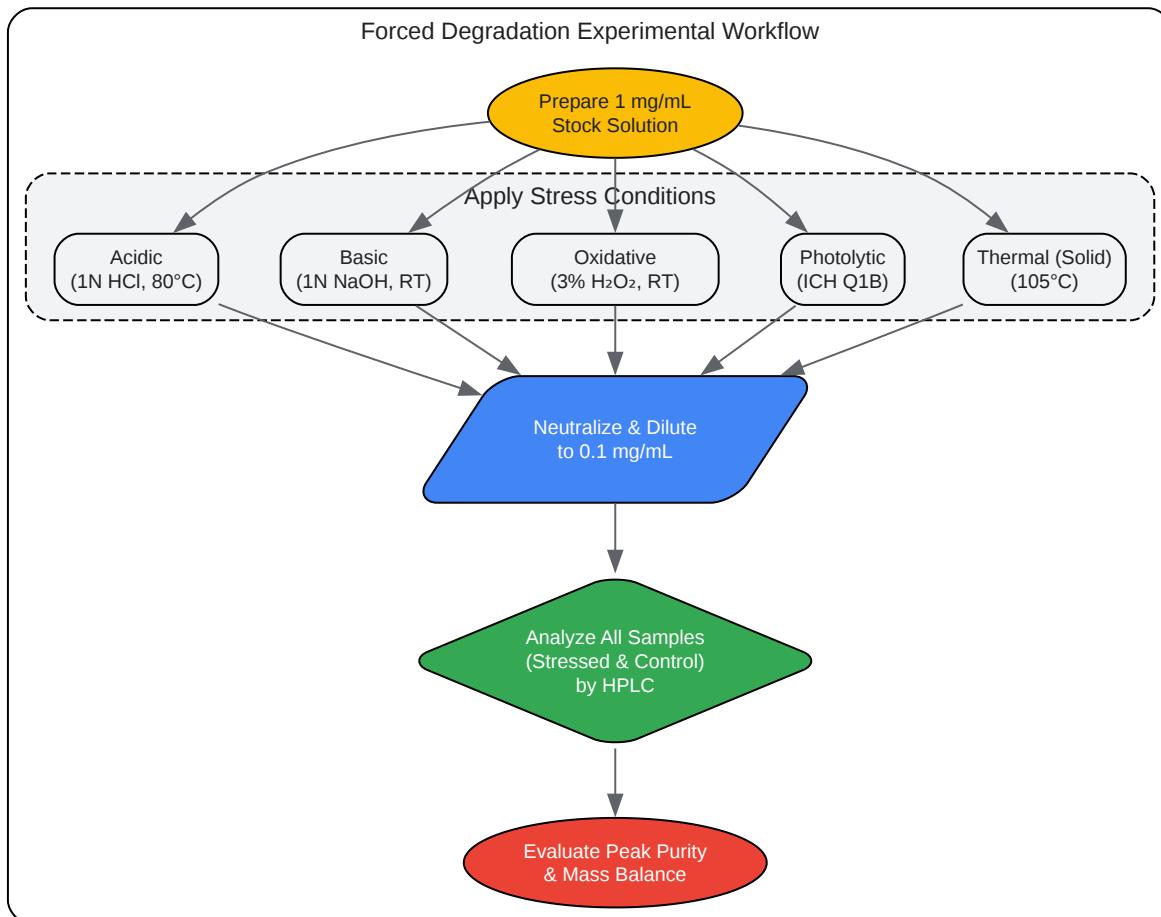
- Causality: The π -electron system of the pyridine ring can interact with molecular oxygen, leading to ring-opening or the formation of N-oxides and other oxidized species. The presence of the hydroxyl group increases the electron density of the ring, making it more susceptible to electrophilic attack by oxidizing agents compared to unsubstituted pyridine. [22]

Photodegradation

Many aromatic heterocyclic compounds are sensitive to light. Supplier recommendations to store **6-hydroxynicotinonitrile** in a "dark" place strongly suggest photosensitivity.[2] Exposure to UV or even high-intensity visible light can provide the activation energy for various photochemical reactions.

- Causality: Absorption of photons can promote the molecule to an excited electronic state, leading to reactions such as photoreduction, photohydration, or the formation of radical species that can then polymerize or react with other molecules.[23][24] This often manifests as a color change in the solid material, from white to yellow or brown, indicating the formation of chromophoric degradants.





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